molecular formula C34H44N6O5 B12797464 Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- CAS No. 127749-99-9

Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)-

Cat. No.: B12797464
CAS No.: 127749-99-9
M. Wt: 616.7 g/mol
InChI Key: PWAMRQBZIMSSPD-XFTNXAEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Characterization

IUPAC Nomenclature and Systematic Naming

The systematic IUPAC name of this compound reflects its intricate architecture:
Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- .

Parent Chain Identification
  • The butanediamide backbone serves as the base structure, consisting of a four-carbon chain with two amide functional groups at positions 1 and 2.
Substituent Hierarchy
  • N1-Substituent : A branched alkyl-amine-piperidine moiety:

    • (1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl
    • Key components:
      • Phenylmethyl group: Attached to the first carbon of the propyl chain.
      • Hydroxyl group: At the second carbon (C2) with R configuration.
      • Piperidinyl group: At the third carbon (C3), bearing a tert-butylcarbamoyl substituent.
  • N2-Substituent : A quinolinylcarbonyl group:

    • Derived from quinoline, a bicyclic aromatic system, with a carbonyl linker.
Stereochemical Indicators
  • (1S,2R) : Configurations at C1 (S) and C2 (R) of the propyl chain.
  • (2S) : Configuration at the second carbon of the piperidine-attached carbamoyl group.

Table 1: Critical Components of the IUPAC Name

Component Position Role in Structure
Butanediamide Backbone Primary carbon chain with amides
Piperidinyl group C3 (propyl) Heterocyclic nitrogen ring
Quinolinylcarbonyl group N2 Aromatic bioactivity contributor
tert-Butylcarbamoyl group Piperidine Steric and electronic modulator

Stereochemical Designation: Absolute Configuration and Chiral Centers

The compound exhibits four chiral centers, each contributing to its three-dimensional topology:

  • C1 of the Propyl Chain (S configuration) :
    • Connected to the phenylmethyl group and hydroxyl-bearing C2.
  • C2 of the Propyl Chain (R configuration) :
    • Bears the hydroxyl group and links to the piperidinyl-substituted C3.
  • C2 of the Piperidine-Attached Carbamoyl Group (S configuration) :
    • Determines spatial orientation of the tert-butylcarbamoyl substituent.
  • Aspartamide Carbon (2S) :
    • Governs the configuration of the quinolinylcarbonyl-amino group.
Cahn-Ingold-Prelog Prioritization
  • For C2 (propyl): Prioritization follows hydroxyl (-OH) > piperidinyl > phenylmethyl > hydrogen , yielding the R designation.
  • For the piperidine carbamoyl group: The tert-butylamino group outranks the carbonyl oxygen, leading to S configuration.

Table 2: Chiral Centers and Configurations

Center Location Configuration Prioritized Substituents (1→4)
C1 (Propyl) S Phenylmethyl, C2, C3, H
C2 (Propyl) R -OH, C3, Phenylmethyl, H
C2 (Carbamoyl) S tert-Butylamino, C=O, Piperidine, H
Aspartamide C2 S Quinolinylcarbonyl, NH, CO, H

Functional Group Analysis: Amide Bonds, Piperidine Ring, and Quinolinyl Substituent

Amide Bonds
  • Primary Amide (N1) : Links the butanediamide backbone to the branched propyl-piperidine moiety.
    • Resonance stabilization occurs via delocalization of the nitrogen lone pair into the carbonyl group, creating partial double-bond character (C-N: ~1.32 Å).
  • Secondary Amide (N2) : Connects the backbone to the quinolinylcarbonyl group.
    • The quinoline’s electron-withdrawing nature reduces basicity compared to aliphatic amides.
Piperidine Ring
  • Structure : A six-membered saturated ring with one nitrogen atom.
    • Chair conformation predominates, with the carbamoyl group in an equatorial position to minimize steric strain.
  • Electronic Effects :
    • The tert-butylcarbamoyl group donates electron density via alkyl groups, enhancing the piperidine’s basicity (pKa ~10-11).
Quinolinyl Substituent
  • Aromatic System : Composed of a benzene ring fused to pyridine, enabling π-π stacking interactions in biological targets.
  • Carbonyl Linker : Conjugates the quinoline’s aromatic system to the secondary amide, extending electron delocalization.

Table 3: Functional Group Contributions

Group Role Electronic Effect
Amide (N1) Structural backbone Resonance stabilization
Piperidine Conformational flexibility Basicity modulation
Quinolinylcarbonyl Bioactivity mediator Aromatic π-system interactions

Properties

CAS No.

127749-99-9

Molecular Formula

C34H44N6O5

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C34H44N6O5/c1-34(2,3)39-33(45)28-15-9-10-18-40(28)21-29(41)26(19-22-11-5-4-6-12-22)37-32(44)27(20-30(35)42)38-31(43)25-17-16-23-13-7-8-14-24(23)36-25/h4-8,11-14,16-17,26-29,41H,9-10,15,18-21H2,1-3H3,(H2,35,42)(H,37,44)(H,38,43)(H,39,45)/t26-,27-,28-,29+/m0/s1

InChI Key

PWAMRQBZIMSSPD-XFTNXAEASA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C3=NC4=CC=CC=C4C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidinyl and quinolinylcarbonyl intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the quinolinylcarbonyl group may produce a secondary amine. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
Research indicates that butanediamide derivatives have significant potential as therapeutic agents. They are being explored for their efficacy in treating various diseases due to their ability to interact with biological targets effectively.

Case Study: Fibroblast Activation Protein Inhibitors
A notable study (WO2021160825A1) describes the use of ligands targeting Fibroblast Activation Protein (FAP), which are critical in cancer therapy. The butanediamide compound is being investigated for its ability to deliver cytotoxic drugs selectively to tumor sites by binding to FAP .

2. Pain Management
The compound's structural similarity to known analgesics suggests its potential in pain relief therapies. Research into isoindoline amide derivatives has shown promise in targeting cartilage degradation and alleviating joint pain associated with osteoarthritis .

Biochemical Applications

1. Protein Interaction Studies
Butanediamide derivatives are being utilized in studies aimed at understanding protein interactions and degradation mechanisms. These compounds can serve as molecular probes to investigate the role of specific proteins in disease pathways.

Case Study: Modified Proteins and Degraders
A recent patent (US20240066136A1) discusses methods involving butanediamide compounds for binding or degrading target proteins, highlighting their role in therapeutic interventions aimed at modulating protein function .

2. Enzyme Inhibition
The inhibition of enzymes related to metabolic pathways is another area where butanediamide compounds show promise. For instance, derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory responses.

Mechanism of Action

The mechanism of action of Butanediamide, N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Butanediamide Derivatives

Structural Analogues in Enzyme Inhibition

(a) Aggrecanase Inhibitors

A series of (2R)-N4-hydroxy-2-(3-hydroxybenzyl)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives (e.g., compound from ) exhibit potent inhibition of aggrecanase, an enzyme involved in cartilage degradation. Key differences include:

  • Hydroxybenzyl and dihydroindenyl substituents replacing the quinolinyl and tert-butyl groups.
  • Enhanced oral bioavailability due to reduced steric hindrance from smaller substituents .
Property Target Compound Aggrecanase Inhibitor ()
Molecular Weight 670.8 g/mol ~500–550 g/mol (estimated)
Key Functional Groups Quinolinyl, tert-butyl Hydroxybenzyl, dihydroindenyl
Bioactivity HIV-1 protease inhibition Aggrecanase inhibition (IC₅₀ < 50 nM)
Oral Bioavailability Moderate (requires salt form) High
(b) MMP Inhibitors

UK-356618 (CAS: 230961-08-7), a butanediamide derivative with a biphenylpropyl side chain, inhibits matrix metalloproteinases (MMPs). Unlike the target compound, it lacks the piperidinyl-tert-butyl motif but includes a phenethylamino group, enhancing its hydrophobicity and tissue penetration .

Natural Butanediamide Derivatives

(a) Salvadora persica Compounds

Natural isolates like N1,N4-bis(phenylmethyl)-2(S)-hydroxy-butanediamide () exhibit antibacterial and antiplatelet activity. Structural distinctions include:

  • Benzyl and hydroxy substituents instead of quinolinyl or tert-butyl groups.
  • Lower molecular weight (~300–400 g/mol) and simpler stereochemistry .
Property Target Compound S. persica Derivative ()
Source Synthetic Natural (plant extract)
Key Activity Antiviral Antibacterial, antiplatelet
Complexity High (multiple chiral centers) Moderate (fewer substituents)

Neuroprotective and Anti-inflammatory Derivatives

N-cyclohexyl-N′-(methoxyphenyl)butanediamides () demonstrate efficacy in mitigating neuroinflammation. These derivatives prioritize methoxyaryl groups for blood-brain barrier penetration, contrasting with the target compound’s bulky tert-butyl and quinolinyl groups .

Physicochemical Properties

Data from highlight the target compound’s unique physicochemical profile:

Compound HBAC HAC COMP ST
Butanediamide (target) 2 8 96.6 53
1,4-Butanedithiol 2 6 17.5 31.1
Butane-1-sulfoamide 3 8 N/A N/A

COMP (complexity index) and ST (surface tension) values suggest the target compound’s higher polarity and structural complexity compared to simpler butane derivatives, impacting solubility and formulation .

Research Findings and Mechanistic Insights

  • Target Compound: Binds to HIV-1 protease via quinolinylcarbonyl interactions and stabilizes the enzyme-inhibitor complex through tert-butyl-piperidine hydrophobic packing .
  • Natural Derivatives : Antibacterial activity in S. persica compounds correlates with N-benzyl-2-phenylacetamide side chains disrupting microbial membranes .
  • Aggrecanase Inhibitors : Hydroxybenzyl groups form hydrogen bonds with catalytic zinc ions in aggrecanase, a mechanism absent in the target compound .

Biological Activity

Butanediamide, particularly the compound N1-((1S,2R)-3-((2S)-2-(((1,1-dimethylethyl)amino)carbonyl)-1-piperidinyl)-2-hydroxy-1-(phenylmethyl)propyl)-2-((2-quinolinylcarbonyl)amino)-, (2S)-, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of butanediamides characterized by complex stereochemistry and functional groups that contribute to its biological activity. The structural formula can be represented as:

C38H50N6O5\text{C}_{38}\text{H}_{50}\text{N}_{6}\text{O}_{5}

This structure includes a piperidine ring and a quinoline moiety, which are critical for its interaction with biological targets.

1. Renin Inhibition

Research has identified butanediamide derivatives as potent inhibitors of renin, an enzyme involved in the regulation of blood pressure. A study reported that non-peptidic renin inhibitors featuring a butanediamide moiety exhibited IC50 values ranging from 0.8 to 7.6 nM in plasma renin assays at physiological pH levels . These compounds demonstrated significant oral bioavailability and efficacy in normotensive cynomolgus monkeys at low doses (3 mg/kg), indicating potential for hypertension treatment.

2. Anti-inflammatory Activity

Butanediamide has shown promise in modulating inflammatory responses. A recent study highlighted its ability to inhibit the expression of S100A1 protein, which is known to suppress tendon-derived stem cell (TDSC) proliferation. The knockdown of S100A1 using butanediamide resulted in enhanced TDSC proliferation and improved healing of rotator cuff tears . This suggests a dual role in promoting tissue repair while inhibiting inflammatory pathways.

3. Photosynthesis Inhibition

Certain butanediamide derivatives have been studied for their effects on photosynthetic activity in plants. One study reported that specific derivatives inhibited photosynthetic electron transport with an IC50 value of 22 µmol/dm³ . This activity is linked to their lipophilicity and structural characteristics, indicating potential applications in agricultural chemistry.

Case Studies and Experimental Findings

StudyFindingsBiological Activity
Non-peptidic renin inhibitors with IC50 values of 0.8 to 7.6 nMAntihypertensive
Inhibition of S100A1 leads to increased TDSC proliferationTissue regeneration
Photosynthesis inhibition with IC50 = 22 µmol/dm³Herbicidal activity

Q & A

Q. What are the recommended synthetic routes for Butanediamide derivatives with similar structural complexity, and how can reaction efficiency be optimized?

Methodological Answer: Multi-step organic synthesis is typically employed, starting with coupling reactions between piperidine and quinolinylcarbonyl precursors. For example:

  • Step 1: React 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid to form the piperidinyl intermediate.
  • Step 2: Introduce the quinolinylcarbonyl group via amide coupling under anhydrous conditions (e.g., using EDCI/HOBt).
  • Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (≥98%) . Optimization involves adjusting solvent polarity (e.g., DMF for solubility) and reaction temperature (40–60°C for controlled kinetics). Real-time monitoring via TLC or in-situ FTIR can improve yield .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time discrepancies <0.5% indicate high enantiomeric excess .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for trans-configuration) and NOESY correlations to confirm stereochemistry .
  • X-ray Crystallography: Co-crystallize with butyrylcholinesterase to resolve ambiguous stereocenters (e.g., (1S,2R) configuration) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the tert-butylamino and quinolinylcarbonyl moieties in catalytic or inhibitory applications?

Methodological Answer:

  • Quantum Chemical Calculations: Use Gaussian 16 with DFT (B3LYP/6-311++G**) to model reaction pathways. For example:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinolinyl ring.
  • Simulate transition states for amide bond hydrolysis to assess stability under physiological conditions .
    • Molecular Dynamics (MD): Embed the compound in a lipid bilayer (CHARMM36 force field) to study membrane permeability. Analyze RMSD values (<2 Å over 100 ns) to confirm structural integrity .

Q. How can researchers resolve contradictions between NMR-derived conformational data and X-ray crystallography results?

Methodological Answer:

  • Dynamic NMR Analysis: Perform variable-temperature 1H^1H-NMR (298–343 K) to detect conformational exchange. For example, coalescence temperatures >320 K suggest slow interconversion between rotamers .
  • MD Simulations in Explicit Solvent: Use AMBER22 to simulate solvated structures. Compare simulated NOEs with experimental data to identify dominant conformers in solution vs. crystal lattices .

Q. What experimental design strategies are effective for optimizing reaction conditions in complex multi-step syntheses?

Methodological Answer:

  • Factorial Design: Apply a 2k2^k factorial design to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example:
  • Factors: Pd(OAc)2_2 (0.5–1 mol%), K2_2CO3_3 (1–2 equiv.), DMF/THF (1:1–3:1).
  • Response: Yield (%) and enantiomeric excess (ee). Analyze via ANOVA to identify significant interactions (p < 0.05) .
    • AI-Driven Optimization: Train a neural network (PyTorch) on historical reaction data (e.g., 50+ entries) to predict optimal conditions. Validate with Bayesian optimization for iterative refinement .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data be addressed when testing this compound across different assay platforms?

Methodological Answer:

  • Assay Normalization: Include positive controls (e.g., known cholinesterase inhibitors) in both fluorescence-based and Ellman’s assays to calibrate IC50_{50} values .
  • Meta-Analysis: Pool data from ≥3 independent studies (e.g., PubChem, ChEMBL) and apply Cohen’s d to quantify effect size heterogeneity. Use random-effects models if I2^2 > 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.